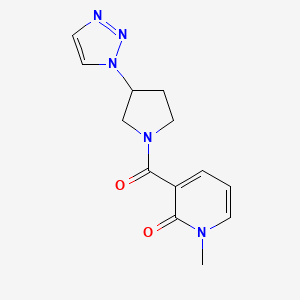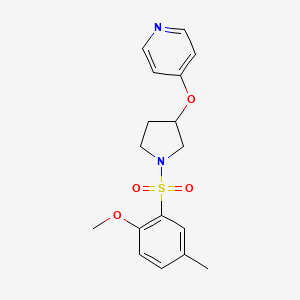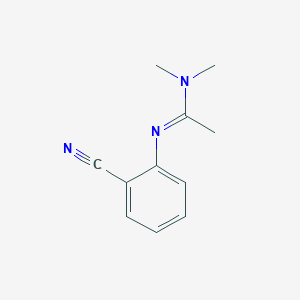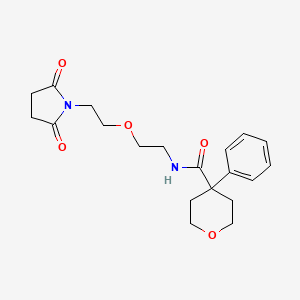
3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one, commonly known as TRP, is a chemical compound that has gained significant attention in the field of scientific research. TRP is a heterocyclic compound that contains a pyridine and a triazole ring. It has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Selective Aluminum Ion Sensor
- Research Application: A pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker was synthesized. This compound serves as a selective ratiometric and colorimetric chemosensor for aluminum ions (Al³⁺), leveraging internal charge transfer (ICT) mechanisms.
- Source: Maity, D., & Govindaraju, T. (2010). Pyrrolidine constrained bipyridyl-dansyl click fluoroionophore as selective Al(3+)sensor. Chemical communications, 46(25), 4499-501. Read more.
Rhodium(III) Complex Synthesis
- Research Application: A series of Rh(III) mixed ligand polypyridine type complexes were prepared. This involved using triazole-linked pyridyl ligands, leading to insights into the synthesis and characterization of these complexes.
- Source: Burke, H., Gallagher, J., Indelli, M. T., & Vos, J. (2004). The synthesis and characterisation of Rh(III) complexes with pyridyl triazole ligands. Inorganica Chimica Acta, 357, 2989-3000. Read more.
Luminescent Lanthanide Compounds
- Research Application: Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine were investigated. Highlights include creating luminescent lanthanide compounds for biological sensing, and iron complexes showing unusual thermal and photochemical spin-state transitions.
- Source: Halcrow, M. (2005). The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands. Coordination Chemistry Reviews, 249, 2880-2908. Read more.
Triazolopyridine Derivatives as Antimicrobial Agents
- Research Application: Novel pyridine and fused pyridine derivatives were prepared, showing potential as antimicrobial and antioxidant agents. Molecular docking screenings towards GlcN-6-P synthase revealed moderate to good binding energies.
- Source: Flefel, E. M., El-Sofany, W., El-Shahat, M., Naqvi, A., & Assirey, E. (2018). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Molecules, 23(10). Read more.
Phosphorescent Ir(III) Complexes Study
- Research Application: Investigated Ir(III)-based heteroleptic complexes with phenylpyridine and triazole-pyridine derivatives. This study revealed insights into the excited-states properties and redox properties of these complexes, contributing to the understanding of phosphorescence mechanisms.
- Source: Avilov, I., Minoofar, P., Cornil, J., & De Cola, L. (2007). Influence of substituents on the energy and nature of the lowest excited states of heteroleptic phosphorescent Ir(III) complexes. Journal of the American Chemical Society, 129(26), 8247-58. Read more.
Propiedades
IUPAC Name |
1-methyl-3-[3-(triazol-1-yl)pyrrolidine-1-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-16-6-2-3-11(12(16)19)13(20)17-7-4-10(9-17)18-8-5-14-15-18/h2-3,5-6,8,10H,4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLJHRIWMQAUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2646111.png)
![1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2646113.png)
![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(o-tolyl)methanone](/img/structure/B2646114.png)
![2-chloro-1-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2646115.png)

![2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2646119.png)
![2-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2646121.png)
![2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2646122.png)



![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2646128.png)

